Field: Structural Biology
Application: This system is used to determine the three-dimensional structure of proteins at atomic resolution, which is crucial for understanding protein function and designing drugs.
Methods: The method involves crystallizing the protein, collecting diffraction data using X-ray crystallography, and then solving the protein structure using computational methods .
Results: The result is a detailed three-dimensional structure of the protein, which provides insights into its function and interaction with other molecules.
Application: NMR is used to study protein structure, dynamics, and conformation exchange procedure in solution. It can also study protein-protein and protein-ligand interaction, especially weak interaction .
Methods: The method involves preparing a solution of the protein, collecting NMR data, and then analyzing the data to determine the protein’s structure and dynamics .
Results: The result is a detailed understanding of the protein’s structure and dynamics in solution, which can provide insights into its function and interaction with other molecules.
Application: Electron microscopy is used for high-resolution three-dimensional structural analysis of biological macromolecules and their complexes .
Methods: The method involves preparing samples (e.g., quick-freezing), imaging with an electron microscope, and then reconstructing the three-dimensional structure .
Results: The result is a high-resolution three-dimensional structure of the biological macromolecule or complex, providing insights into its function and mechanism .
Field: Bioinformatics
Application: This system is used to store, retrieve, analyze, and interpret biological data, which is crucial for understanding biological processes and designing experiments.
Methods: The method involves collecting biological data, storing the data in a database, retrieving the data for analysis, and then interpreting the results using computational methods.
Results: The result is a detailed understanding of the biological data, which can provide insights into biological processes and guide the design of experiments .
Application: Cryo-electron microscopy is used to explore the development and application of three-dimensional reconstruction technology, aiming to achieve high-resolution three-dimensional structural analysis of biological macromolecules .
Methods: The method involves quick-freezing the sample, imaging with an electron microscope, and then reconstructing the three-dimensional structure .
Results: The result is a high-resolution three-dimensional structure of the biological macromolecule, providing insights into its function and mechanism .
Application: This system is used to study protein structure, dynamics, and conformation exchange procedure in solution. It can also study protein-protein and protein-ligand interaction, especially weak interaction .
Results: The result is a detailed understanding of the protein’s structure and dynamics in solution, which can provide insights into its function and interaction with other molecules .
Field: Global Health
Application: National Focal Points (NFPs) are responsible for notifying the World Health Organization (WHO) of potential events that might constitute public health emergencies of international concern (PHEICs), such as outbreaks of novel infectious diseases .
Methods: The method involves monitoring and identifying potential PHEICs, notifying the WHO, and then coordinating the response .
Results: The result is a rapid and coordinated response to potential PHEICs, which can help to prevent the international spread of disease .
N-(2-(3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl)-N-methylamino)acetic acid, commonly referred to as NFPS, is a chemical compound with the molecular formula C24H24FNO3 and a molecular weight of approximately 393.45 g/mol. NFPS is classified as a non-transportable inhibitor of the Glycine Transporter 1 (GlyT1), which is significant in the regulation of glycine levels in the central nervous system. This compound is structurally characterized by its biphenyl moiety and a fluorophenyl group, which contribute to its unique pharmacological properties .
The detailed methodologies can vary based on laboratory practices and available reagents .
NFPS has been shown to selectively inhibit GlyT1 with an IC50 value of approximately 2.8 nM, indicating its potency as a glycine transporter inhibitor. The biological activity of NFPS suggests potential therapeutic applications in conditions where modulation of glycine levels may be beneficial, such as schizophrenia and other neuropsychiatric disorders . Importantly, NFPS does not exhibit significant activity at other neurotransmitter receptors, which may reduce the risk of side effects associated with broader-spectrum drugs .
NFPS has several notable applications in pharmacological research:
Studies on NFPS have focused on its interactions with GlyT1 and other neurotransmitter systems. Key findings include:
Several compounds exhibit similar properties or mechanisms of action to NFPS. These include:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| ALX 5407 | C24H24FNO3 | Inhibitor of GlyT1 | Similar structure; different binding affinity |
| Org 24598 | C21H22ClN3O2 | Inhibitor of GlyT1 | Contains chlorine; different pharmacokinetics |
| Sarcosine | C3H7NO2 | Natural amino acid; GlyT1 substrate | Endogenous compound; different role in metabolism |
NFPS stands out due to its non-transportable nature and high selectivity for GlyT1 without affecting other neurotransmitter systems, which may lead to fewer side effects compared to broader-spectrum inhibitors
The chemical compound commonly known as NFPS follows systematic International Union of Pure and Applied Chemistry nomenclature principles. The complete International Union of Pure and Applied Chemistry name for this compound is 2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid [1] [2] [3]. This systematic designation reflects the precise structural arrangement of functional groups within the molecule according to established nomenclature protocols.
The International Union of Pure and Applied Chemistry naming system for NFPS incorporates several key structural elements. The primary backbone consists of an acetic acid moiety (2-...acetic acid), indicating the presence of a carboxylic acid functional group attached to a substituted methylene carbon [1] [2]. The methylamino designation (methylamino) specifies the presence of a secondary amine bearing a methyl substituent [1] [2]. The propyl chain component (propyl) represents the three-carbon alkyl linker connecting the aromatic systems [1] [2].
The aromatic substituents receive detailed nomenclature treatment within the International Union of Pure and Applied Chemistry framework. The 4-fluorophenyl designation indicates a phenyl ring bearing a fluorine atom at the para position [1] [2]. The 4-phenylphenoxy component describes a biphenyl system where one phenyl ring is connected through an oxygen atom (phenoxy linkage) to the main molecular framework [1] [2].
The systematic chemical designation of NFPS encompasses multiple acceptable nomenclature approaches that provide equivalent structural information. Alternative systematic names include N-[3-([1,1-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine [2] [3] [4], which emphasizes the glycine derivative nature of the compound. This designation highlights the relationship to the amino acid glycine while specifying the N-methyl substitution pattern.
Additional systematic designations found in chemical databases include Glycine, N-[3-([1,1-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methyl- [5], which follows a slightly different nomenclature convention by placing the parent compound name (glycine) first. The compound is also systematically designated as 2-((3-([1,1-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl)(methyl)amino)acetic acid [5], providing yet another valid systematic representation.
The systematic designation also incorporates stereochemical information when relevant. The racemic mixture is denoted as (±)-NFPS [2] [4], while individual enantiomers receive stereochemical descriptors such as (R)-NFPS for the R-enantiomer [6]. This systematic approach ensures precise identification of specific stereoisomeric forms.
NFPS belongs to a broader family of glycine transporter inhibitors that share structural similarities while exhibiting distinct pharmacological profiles. The compound represents a derivative of sarcosine (N-methylglycine) [7], which serves as the core structural foundation. Sarcosine itself is systematically named as N-methylglycine and bears the molecular formula CH₃N(H)CH₂CO₂H [7].
Related structural analogues include other N-methylglycine derivatives bearing different aromatic substituents. Examples include N-(2-Chloro-6-fluorophenyl)-N-methylglycine [8] and N-(3,4-Difluorophenyl)-N-methylglycine [9], which demonstrate the structural diversity possible within this chemical class. These analogues maintain the core N-methylglycine framework while incorporating different halogenated aromatic systems.
The derivative relationship extends to various salt forms of NFPS. The hydrochloride salt represents the most commonly encountered derivative, bearing the systematic name 2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride [1]. This salt formation enhances the compound's crystalline properties and solubility characteristics compared to the free base form.
The molecular architecture of NFPS comprises several distinct structural components that collectively contribute to its biological activity and physicochemical properties. The core structure represents a highly functionalized N-methylglycine derivative featuring multiple aromatic systems connected through flexible aliphatic linkers [1] [2].
The primary structural backbone consists of the N-methylglycine moiety, which serves as the central scaffold for the entire molecule [1] [2] [7]. This component includes a carboxylic acid functional group (-COOH) providing acidic character, and a tertiary amine nitrogen bearing a methyl substituent [1] [2]. The glycine derivative nature connects NFPS to fundamental amino acid biochemistry while enabling synthetic modifications that enhance selectivity and potency.
The aromatic components constitute significant portions of the molecular architecture. The 4-fluorophenyl group represents one major aromatic system, featuring a benzene ring with a fluorine atom positioned para to the attachment point [1] [2]. This fluorine substitution influences electronic properties and molecular interactions through its electronegativity and steric characteristics.
The biphenyl system forms another crucial architectural element, consisting of two connected phenyl rings arranged in a 4-phenylphenoxy configuration [1] [2]. This extended aromatic system provides substantial hydrophobic character and contributes to molecular rigidity. The phenoxy oxygen atom creates an ether linkage that maintains aromatic conjugation while introducing conformational flexibility.
The propyl chain component serves as a flexible linker connecting the aromatic systems to the amino acid core [1] [2]. This three-carbon aliphatic chain allows conformational adaptation necessary for optimal binding interactions while maintaining sufficient rigidity to preserve molecular shape requirements.
The stereochemical configuration of NFPS centers around a single chiral center located at the carbon atom bearing both the 4-fluorophenyl and 4-phenylphenoxy substituents [10] [11] [12]. This stereocenter gives rise to two possible enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [11] [12].
The assignment of absolute configuration follows systematic stereochemical principles. The chiral carbon bears four different substituents: the 4-fluorophenyl group, the 4-phenylphenoxy group, the propyl chain connecting to the amino acid moiety, and a hydrogen atom [10] [11]. The relative priorities of these substituents determine the stereochemical descriptor according to established sequence rules [11] [12].
Commercial preparations of NFPS typically exist as racemic mixtures, denoted as (±)-NFPS [2] [4]. This racemic form contains equal proportions of both R and S enantiomers. However, individual enantiomers can be separated and studied independently, with (R)-NFPS being specifically characterized in chemical databases [6].
The stereochemical configuration significantly influences biological activity, as different enantiomers may exhibit distinct binding affinities and selectivity profiles. The three-dimensional arrangement of substituents around the chiral center affects molecular recognition by target proteins and may contribute to the compound's selectivity for glycine transporter subtypes [10] [12].
Conformational analysis reveals that the molecule can adopt multiple three-dimensional arrangements due to rotational freedom around single bonds, particularly within the propyl chain and around the phenoxy oxygen linkage [10]. These conformational possibilities allow the molecule to optimize its binding interactions with target proteins while maintaining its stereochemical integrity.
The hydrochloride salt formation of NFPS represents a common pharmaceutical modification that enhances the compound's handling properties and stability characteristics. The salt formation occurs through protonation of the tertiary amine nitrogen by hydrochloric acid, creating an ionic compound with improved crystallization behavior [1] [13] [14].
The chemical process of hydrochloride salt formation involves the interaction between the basic nitrogen atom in NFPS and hydrochloric acid [13] [14]. The tertiary amine nitrogen, bearing a lone pair of electrons, accepts a proton from hydrochloric acid to form a positively charged ammonium center [13] [14]. The resulting cationic nitrogen associates with the chloride anion to create the hydrochloride salt.
The molecular formula of the hydrochloride salt becomes C₂₄H₂₅ClFNO₃, reflecting the addition of hydrogen and chlorine atoms [1]. The molecular weight increases from 393.45 g/mol for the free base to 429.9 g/mol for the hydrochloride salt [1]. This mass increase of 36.45 g/mol corresponds precisely to the addition of hydrogen chloride (HCl).
Salt formation significantly alters the physicochemical properties of NFPS. The ionic character of the hydrochloride salt enhances its ability to form crystalline solids, improving handling and storage characteristics [13] [14]. The salt form typically exhibits better defined melting points and improved stability compared to the free base form.
The hydrochloride salt formation also influences solubility properties. While the free base may exhibit limited aqueous solubility, the ionic character of the hydrochloride salt generally enhances water solubility [13] [14]. This improved solubility can be advantageous for formulation purposes and biological testing applications.
The molecular weight and formula of NFPS provide fundamental physicochemical parameters essential for understanding the compound's properties and behavior. The free base form of NFPS exhibits a molecular formula of C₂₄H₂₄FNO₃, indicating the presence of 24 carbon atoms, 24 hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms [1] [2] [3].
The precise molecular weight of NFPS free base is 393.45 g/mol as determined through high-resolution mass spectrometry and computational methods [1] [2] [3]. This molecular weight places NFPS within the range typical for small molecule pharmaceuticals and research compounds. The monoisotopic mass, accounting for the most abundant isotopes of all constituent elements, is calculated as 393.174022 Da [6].
The elemental composition reveals important structural insights. The carbon content of 73.08% by mass reflects the significant aromatic character contributed by the fluorophenyl and biphenyl systems [1] [2]. The fluorine content of 4.83% by mass derives from the single fluorine atom in the 4-fluorophenyl substituent, providing unique chemical properties including altered electronic characteristics and potential for specific molecular interactions.
The nitrogen content of 3.56% by mass corresponds to the single tertiary amine nitrogen that serves as the basic center in the molecule [1] [2]. This nitrogen atom plays crucial roles in both the compound's biological activity and its acid-base chemistry, including the ability to form hydrochloride salts.
The oxygen content of 12.20% by mass derives from three oxygen atoms: two in the carboxylic acid group and one in the phenoxy ether linkage [1] [2]. These oxygen atoms contribute to the compound's hydrogen bonding capacity and overall polarity characteristics.
For the hydrochloride salt form, the molecular formula becomes C₂₄H₂₅ClFNO₃, with a corresponding molecular weight of 429.9 g/mol [1]. The addition of hydrochloric acid increases the molecular weight by exactly 36.45 g/mol, representing the mass of hydrogen chloride. This salt form contains an additional 8.48% chlorine by mass, significantly altering the compound's ionic character and associated properties.
The solubility profile of NFPS demonstrates characteristic behavior typical of organic compounds containing both hydrophilic and lipophilic structural elements. The compound exhibits optimal solubility in organic solvents while showing limited aqueous solubility, reflecting its predominantly aromatic structure balanced by polar functional groups [2] [15] [16].
Dimethyl sulfoxide represents the preferred solvent for NFPS, achieving maximum solubility exceeding 10 mM, equivalent to approximately 3.93 mg/mL [2] [15] [16]. This excellent solubility in dimethyl sulfoxide reflects the compound's compatibility with polar aprotic solvents that can effectively solvate both the aromatic systems and the polar functional groups.
Ethanol provides moderate solubility for NFPS, reaching approximately 5 mM (1.97 mg/mL) when gentle warming is applied [2] [15]. The requirement for gentle warming suggests that dissolution in ethanol involves overcoming intermolecular interactions within the solid state, possibly including π-π stacking interactions between aromatic systems.
Aqueous solubility remains limited for NFPS free base, described as "sparingly soluble" in water [2]. This limited water solubility is expected given the extensive aromatic character of the molecule and the presence of only three polar functional groups (carboxylic acid, ether oxygen, and tertiary amine) to facilitate aqueous solvation.
Other organic solvents including methanol, acetonitrile, and isopropyl alcohol provide adequate solubility for NFPS [2]. These solvents offer intermediate polarity characteristics that can accommodate both the hydrophobic aromatic regions and the hydrophilic functional groups of the molecule.
Stability considerations for NFPS involve multiple factors including temperature, pH, and solvent composition. The compound exhibits good stability when stored at +4°C in appropriate solvents [2] [3]. Storage at reduced temperatures helps minimize potential degradation pathways while maintaining compound integrity over extended periods.
The hydrochloride salt form typically exhibits enhanced stability compared to the free base due to its ionic character and improved crystalline properties [13] [14]. Salt formation can reduce hygroscopicity and improve resistance to atmospheric moisture, contributing to longer-term stability during storage and handling.
pH stability profiles suggest that NFPS maintains integrity across physiologically relevant pH ranges, though extreme pH conditions may promote hydrolysis of the ester linkages or other degradation pathways [17]. The presence of the carboxylic acid group makes the compound sensitive to strongly basic conditions that could promote deprotonation and associated chemical changes.